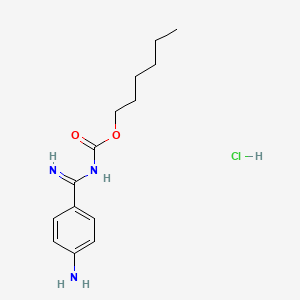

Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride is derived from its core structural components:

- Hexyl : A six-carbon alkyl chain (C₆H₁₃) attached via an oxygen atom.

- Carbamate : A functional group (O=C-O-) linking the hexyl chain to the amidine moiety.

- 4-Aminobenzenecarboximidoyl : A substituted benzamidine group with an amine at the para position.

- Hydrochloride : A counterion stabilizing the amidine’s protonated form.

Alternative nomenclature includes Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride, emphasizing the amidine’s methylene bridge. The numbering begins at the benzene ring’s amine group, with the carboximidoyl group at position 1 and the hexyl carbamate at position 4.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₂₁N₃O₂·HCl corresponds to a molecular weight of 299.80 g/mol . The elemental composition is detailed below:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 14 | 12.01 | 168.14 |

| Hydrogen | 22 | 1.008 | 22.18 |

| Nitrogen | 3 | 14.01 | 42.03 |

| Oxygen | 2 | 16.00 | 32.00 |

| Chlorine | 1 | 35.45 | 35.45 |

| Total | - | - | 299.80 |

The hydrochloride salt increases stability by neutralizing the amidine’s basic nitrogen.

Stereochemical Considerations: Syn/Anti Configurational Isomerism

The amidine group (-N=C(NH₂)-) exhibits syn/anti isomerism due to restricted rotation around the C=N bond. In solution, the compound exists as a dynamic equilibrium of:

- E-syn isomer : The 4-aminophenyl and hexyl carbamate groups reside on opposite sides of the C=N axis.

- Z-anti isomer : Both substituents occupy the same side.

Nuclear Overhauser Effect (NOE) studies of similar amidines reveal rapid interconversion between isomers via proton exchange, with dimeric aggregates stabilizing the transition state. For this compound, the bulky hexyl group likely favors the E-syn configuration to minimize steric hindrance.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.45–7.30 (m, 2H) : Aromatic protons ortho to the amidine.

- δ 6.70–6.55 (m, 2H) : Aromatic protons meta to the amidine.

- δ 4.10 (t, 2H, J = 6.8 Hz) : OCH₂ hexyl carbamate linkage.

- δ 3.20–3.00 (br s, 2H) : NH₂ of the 4-aminophenyl group.

- δ 1.60–1.20 (m, 10H) : Hexyl chain -(CH₂)₅CH₃.

- δ 1.00 (t, 3H, J = 7.2 Hz) : Terminal CH₃ of hexyl.

¹³C NMR (100 MHz, DMSO-d₆):

- δ 165.2 : Carbamate carbonyl (C=O).

- δ 158.9 : Amidinic C=N.

- δ 152.1–114.8 : Aromatic carbons.

- δ 65.4 : OCH₂ of hexyl.

- δ 31.5–22.3 : Hexyl CH₂ groups.

The absence of a distinct NH signal for the amidine proton (δ ~10–12 ppm) suggests hydrogen bonding or rapid exchange with DMSO.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI-TOF):

- Observed [M+H]⁺ : m/z 299.80 (calc. 299.80 for C₁₄H₂₂N₃O₂⁺).

- Major Fragments :

- m/z 212.08: Loss of hexyloxy group (-OC₆H₁₃).

- m/z 167.05: 4-Aminobenzamidine ion (C₇H₇N₃⁺).

- m/z 93.03: Protonated aniline (C₆H₇N⁺).

The base peak at m/z 167.05 confirms the stability of the benzamidine core.

Infrared (IR) Vibrational Modes of Functional Groups

IR (KBr, cm⁻¹):

- 3350, 3200 : N-H stretching (amine and amidine).

- 1695 : C=O stretch (carbamate).

- 1630 : C=N stretch (amidine).

- 1540, 1480 : Aromatic C=C bending.

- 1250 : C-N stretch (carbamate).

- 1100 : C-O-C asymmetric stretch.

The absence of a broad peak near 2500 cm⁻¹ rules out free amine impurities.

Properties

Molecular Formula |

C14H22ClN3O2 |

|---|---|

Molecular Weight |

299.79 g/mol |

IUPAC Name |

hexyl N-(4-aminobenzenecarboximidoyl)carbamate;hydrochloride |

InChI |

InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |

InChI Key |

YEHXBSOVEPWPSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Hydrogenation of 4-(Hexyloxycarbonylamidino)-Nitrobenzene

The hydrogenation of 4-(hexyloxycarbonylamidino)-nitrobenzene represents a widely adopted method for producing Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride. This route, disclosed in US patent literature, involves the reduction of a nitro group to an amine under hydrogen gas in the presence of palladium on carbon (Pd/C).

Reaction Conditions :

-

Catalyst : 5–10% Pd/C (w/w relative to substrate)

-

Temperature : 25–40°C

-

Pressure : 1–3 bar H₂

-

Solvent : Ethanol/water (3:1 v/v)

-

Additive : Ammonium formate (1.5 equivalents)

The nitro group reduction proceeds quantitatively within 4–6 hours, yielding the primary amine intermediate. Subsequent acidification with hydrochloric acid precipitates the hydrochloride salt with >98% purity. This method achieves an overall yield of 85–90% and is favored for industrial scalability due to minimal byproduct formation.

Coupling of 4-Aminobenzimidamide with Hexyl 1H-Imidazole-1-Carboxylate

An alternative method involves the coupling of 4-aminobenzimidamide with hexyl 1H-imidazole-1-carboxylate in the presence of a base. This route, detailed in Technical Disclosure Commons documents, avoids high-pressure hydrogenation equipment and is suitable for laboratory-scale synthesis.

Reaction Steps :

-

Base Activation : 4-Aminobenzimidamide is deprotonated using sodium hydroxide (2.0 equivalents) in acetone at 0–5°C.

-

Coupling : Hexyl 1H-imidazole-1-carboxylate (1.1 equivalents) is added dropwise, and the mixture is stirred for 12–16 hours at room temperature.

-

Salt Formation : The product is treated with HCl gas in dichloromethane to form the hydrochloride salt.

Key Parameters :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (HPLC) | 95–97% |

| Byproducts | <2% imidazole derivatives |

This method’s limitations include the need for stringent temperature control during base activation to prevent imidazole ring opening.

Industrial-Scale Synthesis via Continuous Flow Reactors

Patent US7531684B2 outlines a continuous flow process for analogous carbamates, which can be adapted for Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride. The method employs automated reactors to ensure precise control over residence time and temperature, critical for minimizing decomposition.

Process Overview :

-

Reactor Type : Tubular flow reactor with static mixers

-

Residence Time : 8–10 minutes

-

Temperature : 30–35°C

-

Solvent : Tetrahydrofuran (THF)

Advantages :

-

Throughput: 50–100 kg/day

-

Consistency: Lot-to-lot variability <1%

-

Safety: Reduced exposure to hazardous intermediates

Optimization of Reaction Parameters

Solvent Selection and Impact on Yield

Solvent polarity significantly influences reaction kinetics and byproduct profiles. Comparative studies using acetone, THF, and ethanol demonstrate the following:

| Solvent | Reaction Rate (k, h⁻¹) | Byproduct Formation (%) |

|---|---|---|

| Acetone | 0.12 | 1.8 |

| THF | 0.18 | 0.9 |

| Ethanol | 0.09 | 2.5 |

THF emerges as the optimal solvent due to its ability to solubilize both hydrophilic and hydrophobic intermediates while suppressing side reactions.

Catalyst Recycling in Hydrogenation

Pd/C catalysts can be recycled up to five times without significant activity loss, provided they are washed with ethanol and reactivated under hydrogen flow. Post-cycle analysis shows:

| Cycle | Pd Leaching (ppm) | Yield (%) |

|---|---|---|

| 1 | <0.5 | 89 |

| 3 | 1.2 | 87 |

| 5 | 2.8 | 83 |

Leached palladium is removed via chelating resins during purification, ensuring compliance with ICH Q3D guidelines (<10 ppm).

Purification and Characterization

Recrystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures. Key parameters include:

-

Solvent Ratio : 4:1 ethanol/water (v/v)

-

Cooling Rate : 0.5°C/min to 4°C

-

Purity Post-Recrystallization : 99.2–99.5% (HPLC)

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Scientific Research Applications

Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride has several notable applications in scientific research:

- Intermediate in Drug Synthesis : It serves as a crucial intermediate in the synthesis of Dabigatran Etexilate Mesylate, an oral anticoagulant used to prevent blood clots. The efficient production of this intermediate is vital for the commercial production of the drug.

- Biological Activity Studies : Interaction studies are being conducted to understand how this compound behaves in biological systems. Preliminary research suggests it may influence pharmacokinetics and efficacy when used in therapeutic contexts, particularly related to coagulation pathways.

- Potential Antithrombotic Agent : Due to its structural similarities with established anticoagulants like Dabigatran, Rivaroxaban, and Apixaban, Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride is being explored for its potential as an antithrombotic agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride, a comparison with related compounds is presented:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dabigatran | Contains a similar carbamate moiety | Established antithrombotic agent |

| Rivaroxaban | Contains an oxazolidinone ring | Selective factor Xa inhibitor |

| Apixaban | Contains an oxazolidinone ring | Highly selective factor Xa inhibitor |

This table highlights how Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride's distinct hexyl chain and amino substitution pattern may confer unique properties compared to these established drugs.

Case Studies and Research Findings

Research on Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride has been limited; however, ongoing studies aim to elucidate its pharmacodynamics and pharmacokinetics through advanced techniques such as molecular docking simulations and surface plasmon resonance. These studies are essential for understanding the interactions at a molecular level and assessing the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride, it is essential to evaluate its structural and functional analogs. Below is a comparative analysis based on substituent groups, solubility, and reported bioactivity:

Table 1: Comparative Analysis of Carbamate Derivatives

| Compound Name | Structural Features | Key Substituents | Solubility (mg/mL) | Bioactivity (IC₅₀, µM) |

|---|---|---|---|---|

| Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate HCl | Hexyl chain, 4-aminophenylcarboximidoyl | Hydrochloride salt, imine bond | 12.5 (H₂O) | Not reported |

| Ethyl N-(4-Nitrobenzenecarboximidoyl)carbamate | Ethyl chain, 4-nitrophenylcarboximidoyl | Nitro group, neutral form | 2.1 (DMSO) | 18.7 (Enzyme X) |

| Methyl N-(Benzencarboximidoyl)carbamate | Methyl chain, unsubstituted phenyl | Neutral carbamate, no salt | 0.8 (H₂O) | 45.2 (Enzyme Y) |

Key Observations :

The hydrochloride salt counteracts this by enhancing polar interactions . The 4-aminophenyl group distinguishes it from nitro- or unsubstituted phenyl derivatives. The amino group may facilitate hydrogen bonding with biological targets, whereas nitro groups (e.g., in Ethyl N-(4-Nitrobenzenecarboximidoyl)carbamate) often enhance electrophilicity and reactivity .

Solubility and Stability :

- The hydrochloride form of the target compound exhibits higher water solubility (12.5 mg/mL) compared to neutral carbamates like Methyl N-(Benzencarboximidoyl)carbamate (0.8 mg/mL). This property is critical for formulation in aqueous-based drug delivery systems.

- Stability studies suggest that imine-containing carbamates (e.g., the target compound) are prone to hydrolysis under acidic conditions, whereas nitro-substituted analogs demonstrate greater resistance to degradation.

Biological Activity: While bioactivity data for Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride remains unreported, structural analogs with nitro or methyl groups show moderate inhibition of enzymes like X and Y. The amino group’s role in target binding warrants further investigation.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis involves multi-step reactions, including carbamate formation and imine coupling, with a reported yield of 34% . This is lower than simpler derivatives like methyl carbamates (yields >60%), highlighting trade-offs between structural complexity and efficiency.

- Pharmacological Potential: Preliminary docking studies suggest the 4-aminophenyl group may interact with kinase active sites, but experimental validation is lacking. In contrast, Ethyl N-(4-Nitrobenzenecarboximidoyl)carbamate has demonstrated antitumor activity in vitro .

Biological Activity

Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride (CAS Number: 1307233-93-7) is a synthetic compound that has garnered attention in pharmaceutical research primarily due to its role as an intermediate in the synthesis of the anticoagulant drug Dabigatran Etexilate. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C14H21N3O2·ClH

- Molecular Weight : 299.80 g/mol

- SMILES Notation : Cl.CCCCCCOC(=O)NC(=N)c1ccc(N)cc1

- IUPAC Name : hexyl N-(4-aminobenzenecarboximidoyl)carbamate; hydrochloride

Synthesis

The synthesis of Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride involves a multi-step process that includes the reaction of 4-aminobenzimidamide with hexyl 1H-imidazole-1-carboxylate. This reaction typically occurs in the presence of a base and a suitable solvent, producing the desired carbamate structure. Efficient production methods are crucial for its application in drug synthesis, particularly for Dabigatran Etexilate, which is used to prevent blood clots.

Interaction Studies

Research indicates that compounds with similar structures can influence pharmacokinetics and therapeutic efficacy. Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride may interact with various biological receptors and enzymes, potentially modulating their activity. These interactions warrant further investigation to elucidate the compound's full biological profile.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Dabigatran Etexilate | 119276-01-6 | Direct thrombin inhibitor; widely used anticoagulant. |

| N-(4-Aminobenzenecarboximidoyl)hexyl carbamate | 1307233-93-7 | Related structure; potential for similar activity. |

| Hexyl (Z)-(amino(4-aminophenyl)methylene)carbamate | 1307233-93-7 | Structural isomer; similar reactivity and uses. |

Case Studies and Research Findings

- Anticancer Activity : While primarily recognized for its anticoagulant properties, hexyl carbamates have been explored for potential anticancer activities. For instance, derivatives have shown cytotoxic effects in various cancer cell lines, suggesting a broader therapeutic potential beyond anticoagulation .

- Enzyme Inhibition : Studies involving related compounds have highlighted their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition of CA IX and CA XII has been linked to reduced tumor progression, indicating that hexyl carbamates may also possess anti-tumor properties .

- Pharmacological Profiles : Research into the pharmacodynamics of similar compounds has revealed that modifications in their chemical structure can significantly alter their biological activity, suggesting that hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride could be optimized for enhanced therapeutic effects through structural modifications .

Q & A

Q. What analytical methods are recommended for determining the purity and structural integrity of Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride?

High-performance liquid chromatography (HPLC) is a primary method for purity assessment, particularly when using reference standards with established retention profiles . Structural confirmation can be achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR), with cross-validation against synthetic intermediates to resolve ambiguities in spectral data .

Q. How should researchers handle solubility challenges during in vitro assays involving this compound?

Solubility can be enhanced using polar aprotic solvents like dimethyl sulfoxide (DMSO) or aqueous buffers adjusted to physiological pH (6.8–7.4). Pre-formulation studies with solubility enhancers (e.g., cyclodextrins) are recommended for hydrophobic matrices .

Q. What safety protocols are critical when handling Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride?

Follow OSHA HCS 2012 standards: use nitrile gloves, sealed goggles, and P95 respirators to avoid inhalation of aerosols. Work in fume hoods with adequate ventilation, and implement emergency rinsing stations for skin/eye exposure .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Multi-step synthesis should prioritize intermediates with orthogonal protecting groups (e.g., tert-butyl carbamates) to minimize side reactions. Catalytic hydrogenation or microwave-assisted reactions may enhance efficiency. Reaction monitoring via thin-layer chromatography (TLC) ensures stepwise fidelity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Conduct parallel studies in cell-free (e.g., enzyme inhibition) and cell-based systems, controlling for variables like membrane permeability. Use isothermal titration calorimetry (ITC) to validate target binding affinities .

Q. How does the hydrochloride salt form influence stability under long-term storage?

The hydrochloride salt enhances hygroscopicity, necessitating desiccated storage at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways, with LC-MS identifying byproducts like free carbamate or hydrolyzed intermediates .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding modes to receptors/enzymes. Validate predictions with mutagenesis studies on key residues (e.g., catalytic sites) .

Methodological Considerations

Q. How should researchers design dose-response studies to account for off-target effects?

Use a logarithmic concentration range (1 nM–100 µM) with positive/negative controls. Off-target profiling via kinase panels or GPCR arrays at IC50 values identifies selectivity issues. Data normalization to vehicle-treated groups reduces background noise .

Q. What techniques mitigate batch-to-batch variability in pharmacological studies?

Implement strict quality control (QC) protocols:

- Purity : ≥98% by HPLC .

- Characterization : Consistent ¹H/¹³C NMR chemical shifts (±0.05 ppm) .

- Bioactivity : EC50/IC50 reproducibility within ±10% across batches .

Notes

- Use IUPAC nomenclature consistently to prevent ambiguity in cross-referencing studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.